Ethyl [di(propan-2-yl)phosphanyl]acetate
Description
Ethyl [di(propan-2-yl)phosphanyl]acetate is an organophosphorus compound characterized by a phosphanyl group (P–H) substituted with two isopropyl (–CH(CH₃)₂) groups, attached to an ethyl acetate backbone. Its IUPAC name reflects the ethyl ester of the acetic acid derivative bearing a diisopropylphosphanyl moiety.
Properties
CAS No. |
59356-26-2 |
|---|---|
Molecular Formula |
C10H21O2P |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
ethyl 2-di(propan-2-yl)phosphanylacetate |
InChI |
InChI=1S/C10H21O2P/c1-6-12-10(11)7-13(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LWCRCAPRUCQTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [di(propan-2-yl)phosphanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The ethyl acetate moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Oxidation: Phosphine oxides
Substitution: Substituted phosphanyl acetates
Hydrolysis: Carboxylic acids and alcohols
Scientific Research Applications
Ethyl [di(propan-2-yl)phosphanyl]acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [di(propan-2-yl)phosphanyl]acetate involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Electronic Differences
- Phosphorus Oxidation State: The target compound and Ethyl 2-[methyl(triphenyl)-λ⁵-phosphanyl]acetate feature phosphorus in different oxidation states (P³⁻ vs. P⁵⁺), influencing their redox stability and ligand properties. Phosphoryl (P=O) groups in compounds like Ethyl (diphenylphosphoryl)acetate and Triethyl phosphonoacetate are electron-withdrawing, enhancing acidity and stabilizing enolate intermediates.
- Steric Effects: Diisopropyl and triphenyl substituents impose significant steric hindrance, reducing nucleophilic attack susceptibility but enhancing selectivity in catalytic applications. Ethyl (diphenylphosphoryl)acetate and Triethyl phosphonoacetate exhibit contrasting bulkiness, impacting their solubility and reactivity in cross-coupling reactions.
Research Findings and Challenges
- Challenges include controlling oxidation of the phosphanyl group (P–H → P=O) and managing steric effects during reactions.
Stability Considerations :
Phosphanyl-containing compounds are prone to oxidation, necessitating inert handling conditions. In contrast, phosphoryl derivatives (e.g., Ethyl (diphenylphosphoryl)acetate ) are more stable but less reactive in metal coordination.- Contradictions and Gaps: Limited direct data on the target compound’s physical properties (e.g., melting point, solubility) require extrapolation from structural analogs. For instance, the diisopropyl groups likely reduce polarity, decreasing water solubility compared to Triethyl phosphonoacetate .
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